Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride” is C7H14ClNO3 . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 195.65 . It is a solid at room temperature . It is sealed in dry and stored at room temperature .Scientific Research Applications
Biopolymer Modification and Drug Delivery
The chemical modification of xylan, a type of polysaccharide, to produce biopolymer ethers and esters showcases the application of chemical modifications in creating materials with desired properties. The research conducted by Petzold-Welcke et al. (2014) on xylan derivatives from birch, using various chemical treatments including sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride, highlights the potential of these derivatives in forming spherical nanoparticles suitable for drug delivery applications. This study illuminates the importance of chemical modifications, such as those achievable with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, in developing new materials for biomedical applications, including drug delivery systems that can be engineered to have specific properties based on the functional groups, degree of substitution, and substitution pattern introduced during the modification process (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy
In the realm of photodynamic therapy (PDT), where the generation and accumulation of protoporphyrin IX (PpIX) are critical for the treatment's efficacy, the pre-treatment strategies to enhance PpIX accumulation play a vital role. Gerritsen et al. (2008) discussed various pre-treatment methods to improve the clinical outcome of ALA/MAL PDT, such as the use of keratolytics, curettage, tape stripping, microdermabrasion, laser ablation, and the application of penetration enhancers like dimethyl sulfoxide and glycolic acid. These strategies, focused on overcoming the challenges of limited drug penetration through hyperkeratotic skin, could potentially be relevant for the application of this compound in similar contexts, where enhancing the drug's penetration and effectiveness is crucial (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Safety and Hazards
Mechanism of Action
Remember, safety first! Always handle chemicals with care, and use them in accordance with good laboratory practices. This compound has been associated with certain hazard statements such as H302-H315-H319-H332-H335 , so please refer to the Safety Data Sheet (SDS) and take necessary precautions when handling it.
Properties
IUPAC Name |
methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPJALDKKWSWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694567 | |
Record name | Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179022-53-8 | |
Record name | Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-hydroxypiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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